molecular formula C8H7NO B1214174 2-Methylbenzoxazole CAS No. 95-21-6

2-Methylbenzoxazole

Cat. No. B1214174
CAS RN: 95-21-6
M. Wt: 133.15 g/mol
InChI Key: DQSHFKPKFISSNM-UHFFFAOYSA-N
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Patent
US04074046

Procedure details

An autoclave is charged with 18.1 g. o-nitrophenyl acetate, 2.50 g. 5% palladium-on-carbon, 0.50 g. ferric chloride 25 ml. acetic anhydride and 75 ml. acetic acid, purged with nitrogen, pressurized to 5,000 psig. with carbon monoxide, and heated at 190° C. for 5 hours. Analysis of the reaction mixture by vapor phase chromatography indicates complete conversion of the o-nitrophenyl acetate to 2-methylbenzoxazole. The catalyst is separated by filtration and washed with acetone. The solvents are evaporated and the residual oil is dissolved in ether and the solution is washed with aqueous sodium bicarbonate and water. After evaporation of the ether, the crude product is distilled to obtain 2-methylbenzoxazole, b.p.30 mm. 102°-110° C. The product is identical with an authentic sample of 2-methylbenzoxazole by vapor phase chromatography and infrared spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=1[N+:11]([O-])=O)=O.C(OC(=O)C)(=O)C>[Pd]>[CH3:1][C:2]1[O:4][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=2[N:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OC=1C=CC=CC1[N+](=O)[O-]
Step Two
Name
ferric chloride
Quantity
25 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
An autoclave is charged with 18.1 g
CUSTOM
Type
CUSTOM
Details
acetic acid, purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The catalyst is separated by filtration
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residual oil is dissolved in ether
WASH
Type
WASH
Details
the solution is washed with aqueous sodium bicarbonate and water
CUSTOM
Type
CUSTOM
Details
After evaporation of the ether
DISTILLATION
Type
DISTILLATION
Details
the crude product is distilled

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.